4,4'-Methylenebis(2-ethyl-6-methylaniline)
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) and its derivatives involves various strategies, including the application of phosphine-catalyzed annulation reactions to produce highly functionalized compounds with complete regioselectivity (Zhu et al., 2003). Additionally, rapid room-temperature liquid-phase synthesis methods have been explored to achieve efficient production of related molecules under mild conditions, highlighting the compound's accessibility and the evolving synthesis techniques aimed at optimizing yields and reducing reaction times (Valle et al., 2018).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 4,4'-Methylenebis(2-ethyl-6-methylaniline) derivatives have been characterized using techniques like X-ray crystallography, FT-IR, and UV-Visible spectroscopy. Studies such as those by Yıldırım et al. (2016) provide detailed insights into the intra- and inter-molecular interactions, highlighting the compound's geometric and electronic configuration, which underpin its chemical reactivity and stability (Yıldırım et al., 2016).
Chemical Reactions and Properties
Research on 4,4'-Methylenebis(2-ethyl-6-methylaniline) has elucidated its involvement in various chemical reactions, including polymerization processes where it acts as a precursor to novel polymers with enhanced thermal stability and mechanical properties. The compound's reactivity has been leveraged in synthesizing poly(amide-imide) nanocomposites, demonstrating the potential for creating materials with desirable thermal and mechanical characteristics (Mallakpour & Nikkhoo, 2013).
Scientific Research Applications
Antioxidant Activity in Organic Chemistry
Research on related bisphenols, including studies on structures closely related to 4,4'-Methylenebis(2-ethyl-6-methylaniline), highlights their antioxidant activity. These studies demonstrate how intramolecular hydrogen bonding plays a crucial role in enhancing the antioxidant effectiveness of bisphenols. This can be related to the potential antioxidant applications of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in polymer chemistry or material science, providing insights into its mechanism of action and potential for stabilizing various materials against oxidative degradation (Amorati et al., 2003).
Applications in Polyurethane Elastomers
The compound is utilized as a chain extender in the synthesis of polyurethane-urea elastomers, significantly affecting the thermal properties and stability of the resultant materials. These elastomers find extensive applications in automotive, footwear, and medical industries, where their mechanical properties and resistance to environmental stressors are critical (Barikani et al., 2013).
Development of Novel Materials
The versatility of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in synthesizing novel materials is evident from its application in creating polymorphic crystals with photochromic properties. These materials have potential applications in developing optical devices, sensors, and smart coatings, where reversible changes in properties in response to light are desirable (Taneda et al., 2004).
Enhancing Material Properties
Research also delves into the thermal expansion behavior of polymorphs of related compounds, demonstrating the influence of molecular structure on material properties such as thermal expansion. This research has implications for the design and development of materials with tailored thermal properties for use in a range of applications, from electronics to construction (Bhattacharya & Saha, 2014).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds using 4,4'-Methylenebis(2-ethyl-6-methylaniline) as a precursor or component in the synthesis process highlight its utility in organic synthesis. These studies contribute to the broader field of synthetic chemistry, enabling the development of new materials and molecules with potential applications in various domains, including pharmaceuticals, materials science, and catalysis (Sankar & Nasar, 2008).
Safety And Hazards
4,4’-Methylenebis(2-ethyl-6-methylaniline) is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJENIOQDYXRGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173678 | |
Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Methylenebis(2-ethyl-6-methylaniline) | |
CAS RN |
19900-72-2 | |
Record name | 4,4'-Methylenebis(2-ethyl-6-methylbenzenamine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Methylenebis(2-ethyl-6-methylaniline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-METHYLENEBIS(2-ETHYL-6-METHYLBENZENAMINE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2397GNR8K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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